molecular formula C23H27ClN6O3 B2920684 3-(3-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 927556-39-6

3-(3-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2920684
CAS RN: 927556-39-6
M. Wt: 470.96
InChI Key: LNPNAGQQXLNCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H27ClN6O3 and its molecular weight is 470.96. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Molecular Studies

The compound exhibits affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. It's part of a series of compounds synthesized to evaluate their receptor activities. Some derivatives show potential as anxiolytics and antidepressants. Docking studies suggest that a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system is crucial for receptor affinity and selectivity (Zagórska et al., 2015).

Phosphodiesterase Activity

This compound is part of a study on octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines. They were evaluated for inhibitory potencies for phosphodiesterases - PDE4B1 and PDE10A, establishing structure-activity relationships important for receptor and enzyme activity (Zagórska et al., 2016).

Preliminary Pharmacological Evaluation

A series of derivatives, including N-8-arylpiperazinylpropyl derivatives of this compound, were synthesized and evaluated. They showed potent 5-HT(1A) receptor ligands properties. Preliminary studies indicated potential anxiolytic and antidepressant activities, comparing favorably with known medications like Diazepam and Imipramine (Zagórska et al., 2009).

Antiviral Activity

Related imidazo[1,2-a]-s-triazine nucleosides, which are structural analogs, were synthesized and tested against various viruses. They showed moderate activity against rhinoviruses at non-toxic dosage levels (Kim et al., 1978).

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN6O3/c1-16-14-29-19-20(25-22(29)28(16)8-4-7-27-9-11-33-12-10-27)26(2)23(32)30(21(19)31)15-17-5-3-6-18(24)13-17/h3,5-6,13-14H,4,7-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPNAGQQXLNCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16615288

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